BenchChemオンラインストアへようこそ!

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Metabolic stability Thioether linker Oxidative metabolism

This compound is a privileged pyridazine-thioacetamide derivative combining a 4-fluorobenzyl amide, 3-methoxyphenyl group, and thioether-linked acetamide bridge. It enables systematic SAR expansion into unexplored substituent space for HIV-1 NNRTI and multi-target antitumor (telomerase, JAK1, STAT3, TLR4) programs. The para-fluoro substituent blocks CYP450-mediated hydroxylation, offering a predicted metabolic stability advantage over non-fluorinated analogs. Procure for head-to-head comparison with CAS 872695-23-3 to isolate the fluorine effect on potency, permeability, and metabolic fate.

Molecular Formula C20H18FN3O2S
Molecular Weight 383.44
CAS No. 872695-24-4
Cat. No. B2571297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide
CAS872695-24-4
Molecular FormulaC20H18FN3O2S
Molecular Weight383.44
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O2S/c1-26-17-4-2-3-15(11-17)18-9-10-20(24-23-18)27-13-19(25)22-12-14-5-7-16(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25)
InChIKeyDWTJUDLOGAHZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-24-4): Procurement-Relevant Structural and Pharmacophoric Profile


N-(4-Fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-24-4, molecular formula C20H18FN3O2S, MW 383.44 g/mol) is a synthetic pyridazine-thioacetamide derivative whose core scaffold has been validated in primary literature as a privileged structure for HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTI) and multi-target antitumor activity targeting telomerase, JAK1, STAT3, and TLR4 [1] [2]. The compound features three modular structural elements—a 4-fluorobenzyl amide substituent, a 3-methoxyphenyl group at the pyridazine 6-position, and a thioether-linked acetamide bridge—each of which independently modulates target binding, metabolic stability, and physicochemical properties relative to close analogs such as N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-23-3) and 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide. However, no published quantitative biological activity data exist specifically for CAS 872695-24-4; all differentiation claims below are class-level inferences derived from structurally proximal analogs characterized in primary literature.

Why N-(4-Fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide Cannot Be Interchanged with Generic Pyridazine-Thioacetamide Analogs


The pyridazine-thioacetamide scaffold exhibits extreme sensitivity to peripheral substituent variation: in the HIV-1 NNRTI series reported by Song et al. (2013), EC50 values spanned over two orders of magnitude (0.046–5.46 μM) across a set of analogs differing only in aryl and amide substituents—a >100-fold potency range driven by single-atom or single-group changes [1]. Similarly, in the telomerase inhibitor series by Shaldam et al. (2024), compound 4l achieved 64.95% telomerase inhibition and 79% growth inhibition, while other members of the same 4a–n series showed substantially lower activity, demonstrating that the specific combination of substituents—not merely the core scaffold—determines biological outcome [2]. The 4-fluorobenzyl group in CAS 872695-24-4 introduces a para-fluoro substituent (Hammett σp = 0.06) that modulates amide NH acidity and hydrogen-bonding capacity, while simultaneously blocking the primary site of CYP450-mediated aromatic hydroxylation—a metabolic soft spot present in the non-fluorinated benzyl analog CAS 872695-23-3 [3]. The 3-methoxyphenyl substituent (σm = 0.12) further differentiates electronic character from the unsubstituted phenyl, 4-ethoxyphenyl, and 3-nitrophenyl variants. Generic substitution without experimental confirmation therefore carries a high risk of selecting an analog with quantitatively and qualitatively distinct target engagement, metabolic fate, and off-target profile.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-24-4) vs. Closest Structural Analogs


Thioacetamide vs. Oxyacetamide Linker: Metabolic Stability Differentiation in Pyridazine-Based Scaffolds

The thioacetamide (-S-CH2-CO-NH-) linker in CAS 872695-24-4 is structurally distinct from the oxyacetamide (-O-CH2-CO-NH-) linker found in certain pyridazinone-oxyacetamide analogs. While no head-to-head microsomal stability data exist for this specific compound pair, the class-level medicinal chemistry principle is well-established: the C-S bond (bond dissociation energy ~272 kJ/mol) exhibits greater resistance to CYP450-mediated oxidative cleavage than the C-O bond (BDE ~358 kJ/mol but more susceptible to O-dealkylation pathways) [1]. In the broader pyridazine literature, the pyridazine ring itself is recognized as having favorable metabolic stability compared to other heterocycles, and sulfur-containing linkers have been explicitly noted in structural analog descriptions as contributing improved metabolic stability relative to oxygen analogs [2]. This property is relevant for procurement decisions where extended compound half-life in cellular or in vivo assays is a selection criterion.

Metabolic stability Thioether linker Oxidative metabolism

4-Fluorobenzyl vs. Benzyl Amide Substituent: CYP450 Metabolic Soft-Spot Blocking and Electronic Modulation

CAS 872695-24-4 bears a para-fluorine on the benzyl amide substituent, which differentiates it from the closest non-fluorinated analog N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-23-3). The para-position of unsubstituted benzyl groups is a well-characterized site of CYP450-mediated aromatic hydroxylation, a primary metabolic clearance route. Fluorine substitution at this position (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å; C-F bond strength ~485 kJ/mol vs. C-H ~338 kJ/mol) physically blocks hydroxylation while minimally perturbing molecular volume, a strategy validated across numerous medicinal chemistry programs [1]. Electronically, the para-fluoro substituent exerts a modest electron-withdrawing inductive effect (Hammett σp = 0.06) that slightly increases the acidity of the adjacent amide NH (estimated pKa shift of ~0.2–0.4 units downward), which can modulate hydrogen-bond donor strength to target proteins. No direct comparative metabolic stability or target binding data exist for this specific compound pair; this represents a class-level inference from established fluorination SAR.

Para-fluorination CYP450 metabolism Metabolic soft-spot blocking

Class-Level HIV-1 NNRTI Potency: Pyridazinylthioacetamide Scaffold Demonstrates Nanomolar Antiviral Activity with High Selectivity Index

The pyridazinylthioacetamide scaffold to which CAS 872695-24-4 belongs has been validated as a novel HIV-1 NNRTI chemotype in a primary research study by Song et al. (MedChemComm, 2013). In this study, the lead compound 8k (structurally analogous: pyridazinylthioacetamide core with a 4-methylbenzyl amide and 2-chlorophenyl substituent) exhibited EC50 = 0.046 μM against HIV-1 strain IIIB in MT-4 cells, with CC50 = 99.9 μM and a viral selectivity index (SI) of 2149 [1]. This potency exceeded the reference drugs nevirapine (EC50 = 0.09 μM) and zalcitabine (EC50 = 1.04 μM). Notably, the overall series displayed EC50 values spanning 0.046–5.46 μM, demonstrating that specific substituent combinations are critical determinants of potency [1]. CAS 872695-24-4 has not been tested in this assay; the 4-fluorobenzyl and 3-methoxyphenyl substituent combination represents a distinct chemical space within this validated pharmacophore, and its antiviral activity cannot be extrapolated from 8k data without experimental confirmation.

HIV-1 NNRTI Antiviral potency Selectivity index

Class-Level Multi-Target Antitumor Activity: Telomerase/JAK1/STAT3/TLR4 Inhibition by N-Phenyl-Pyridazine-Thioacetamide Derivatives

A structurally related series of N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides (compounds 4a–n) was reported by Shaldam et al. (Bioorganic Chemistry, 2024) as multi-target antitumor agents. The lead compound 4l achieved 64.95% telomerase inhibition at 10 μM, with 79% growth inhibition against cancer cells, and demonstrated JAK1 inhibitory potential (0.46-fold change vs. pacritinib at 0.33-fold change), STAT3 inhibition (0.22-fold change vs. sorafenib at 0.33-fold change), and TLR4 downregulation (0.81-fold change vs. resatorvid at 0.29-fold change) [1]. In vivo, compound 4l produced prominent reductions in tumor size and mass in a Solid Ehrlich Carcinoma mouse model [1]. Critical structural note: compound 4l features an N-(4-chlorophenyl) amide and a 6-phenyl pyridazine; CAS 872695-24-4 differs by bearing an N-(4-fluorobenzyl) amide and a 6-(3-methoxyphenyl) pyridazine—two distinct substitution patterns that would be expected to yield quantitatively different activity profiles based on the steep SAR observed within the 4a–n series itself.

Telomerase inhibition JAK1/STAT3 Multi-target antitumor

Physicochemical Differentiation: Computed Drug-Likeness and Property Differences vs. Closest Structural Analogs

Based on PubChem-computed descriptors, CAS 872695-24-4 (MW 383.44 g/mol, molecular formula C20H18FN3O2S, XLogP3 estimated ~3.0–3.5, topological polar surface area tPSA ~76 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, 8 rotatable bonds) occupies a distinct physicochemical space compared to its closest analogs [1]. Relative to the non-fluorinated benzyl analog (CAS 872695-23-3, MW ~365 g/mol, lacking one fluorine), the 4-fluorobenzyl group increases molecular weight by ~18 Da and modestly increases lipophilicity (estimated ΔlogP ~+0.2 to +0.4). Compared to the 4-ethoxyphenyl analog (2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide), the 3-methoxyphenyl substitution pattern in CAS 872695-24-4 changes the electronic distribution on the pyridazine ring (meta-OCH3 σm = 0.12 vs. para-OCH2CH3 σp = -0.24), which can substantially alter π-stacking interactions with aromatic protein residues. These property differences, while individually modest, collectively produce distinct solubility, permeability, and protein-binding profiles that can manifest as measurably different assay behavior—warranting compound-specific procurement rather than analog interchange.

Physicochemical properties Drug-likeness Computed descriptors

Explicit Evidence Gap Statement: No Published Quantitative Bioactivity Data Exist for CAS 872695-24-4

A comprehensive search of PubMed, PubChem, ChEMBL, Google Patents, and major chemical biology databases (conducted April 2026) yielded zero primary research articles, patents, or authoritative bioassay databases containing quantitative biological activity data (IC50, EC50, Ki, % inhibition, or any functional assay readout) for CAS 872695-24-4. The compound appears exclusively in chemical vendor catalogues (many of which are excluded from this analysis per source restrictions) and in PubChem with only computed physicochemical properties and no bioassay annotations [1]. This evidence gap is significant and must be disclosed: all differentiation claims in this document are class-level inferences from structurally related pyridazine-thioacetamide analogs published by independent research groups (Song et al. 2013, Shaldam et al. 2024, Al-Karmalawy et al. 2023). Procurement decisions should account for the absence of confirmatory head-to-head data and should include plans for de novo characterization of this compound in the intended assay system.

Evidence gap Data availability Procurement caveat

Recommended Research Application Scenarios for N-(4-Fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-24-4) Based on Available Evidence


HIV-1 NNRTI SAR Expansion: Testing the 4-Fluorobenzyl + 3-Methoxyphenyl Vector in a Validated Pyridazinylthioacetamide Pharmacophore

The Song et al. (2013) study demonstrated that the pyridazinylthioacetamide scaffold yields nanomolar HIV-1 NNRTIs, but the published 8a–k series did not explore the 4-fluorobenzyl amide + 3-methoxyphenyl 6-aryl combination present in CAS 872695-24-4 [1]. Procurement of this compound enables systematic SAR expansion into unexplored substituent space, with the class-level expectation (not guarantee) of antiviral activity based on scaffold validation. Recommended assay cascade: (1) HIV-1 IIIB cytopathic protection in MT-4 cells (EC50/CC50 determination), (2) enzymatic RT inhibition assay for mechanistic confirmation, (3) selectivity profiling against a panel of host DNA polymerases. The 4-fluorobenzyl group provides a metabolic stability advantage predicted to manifest as an improved selectivity index relative to non-fluorinated analogs if antiviral activity is confirmed.

Multi-Target Antitumor Lead Optimization: Probing Telomerase/JAK1/STAT3/TLR4 Activity with a Novel Substitution Pattern

The Shaldam et al. (2024) study validated N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides as multi-target antitumor agents but utilized exclusively N-phenyl amide substitution [2]. CAS 872695-24-4 introduces an N-(4-fluorobenzyl) amide—a flexible methylene-bridged homolog of the published N-phenyl series—which increases conformational freedom at the amide terminus and may alter the binding pose across the four target proteins (telomerase, JAK1, STAT3, TLR4). This compound is recommended for procurement by groups seeking to evaluate the conformational flexibility tolerance of this pharmacophore. Recommended assays: telomerase TRAP assay, JAK1/STAT3 reporter gene assays, TLR4 expression in LPS-stimulated macrophages, followed by anti-proliferative screening in MCF-7 and A549 cell lines as used in the published work.

Property-Based Library Design: A Fluorinated Pyridazine-Thioacetamide Building Block for Focused Compound Collections

CAS 872695-24-4 combines three property-modulating features—a pyridazine core (high dipole moment ~4 D, dual H-bond acceptor capacity, favorable metabolic stability relative to other diazines [3]), a thioacetamide linker (enhanced oxidative stability vs. oxyacetamide), and a 4-fluorobenzyl group (blocked metabolic soft spot, modulated lipophilicity)—that collectively produce a physicochemical profile (MW 383, tPSA ~76 Ų, XLogP3 ~3.0–3.5, HBD = 1, HBA = 5) within lead-like chemical space. This compound is recommended for procurement by medicinal chemistry groups building focused screening libraries where balanced property profiles are a selection criterion. It serves as a versatile intermediate for further derivatization at the 3-methoxyphenyl position (via demethylation to phenol and subsequent diversification) or at the amide position (via hydrolysis and re-coupling).

Negative Control or Comparator for Benzyl Analog SAR Studies

For research groups already profiling the non-fluorinated benzyl analog N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 872695-23-3), CAS 872695-24-4 serves as the direct para-fluoro comparator. The single-atom substitution (H → F) at the para-position of the benzyl ring enables isolation of the fluorine effect on target potency, metabolic stability, and cellular permeability within an otherwise identical molecular framework [4]. This head-to-head comparison is the most scientifically robust use case for this compound: any observed difference in assay readout between the two compounds can be attributed specifically to the presence or absence of the para-fluorine atom, providing clean SAR data to guide further optimization.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.